molecular formula C24H27BrN4OS B2691506 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189450-16-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2691506
CAS No.: 1189450-16-5
M. Wt: 499.47
InChI Key: VIPDKZVKSXQGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,4,8-Triazaspiro[4.5]decane Chemistry

The exploration of 1,4,8-triazaspiro[4.5]decane derivatives began in the early 2000s, driven by their structural uniqueness and potential in drug discovery. Early work focused on spiropiperidine-imidazolidinones as privileged scaffolds for G-protein-coupled receptor (GPCR) ligands. The spirocyclic framework’s rigidity and three-dimensional topology were recognized for enabling precise interactions with biological targets.

A pivotal advancement occurred in 2007 with the introduction of microwave-enhanced solid-phase synthesis for 1,4,8-triazaspiro[4.5]decan-2-ones, which reduced reaction times from days to hours. By 2011, the synthesis of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide (PubChem CID: 50765932) marked a shift toward functionalizing the core structure with bioactive substituents. Subsequent patents, such as the 2019 method for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis, highlighted industrial scalability concerns and the need for cost-effective raw materials.

Table 1: Key Milestones in Triazaspiro Chemistry

Year Development Significance
2007 Microwave-assisted solid-phase synthesis Accelerated spirocycle formation
2011 Target compound synthesis Introduction of bromophenyl/thioacetamide
2018 mPTP inhibitors for myocardial infarction Therapeutic validation of related derivatives
2019 Scalable synthesis of methyl derivatives Industrial applicability focus

Position of Target Compound in Contemporary Medicinal Chemistry

The target compound occupies a niche in medicinal chemistry due to its hybrid structure, combining a 1,4,8-triazaspiro[4.5]decane core with a 4-bromophenyl group and a thioacetamide side chain. The bromine atom enhances electrophilic reactivity, potentially improving target binding affinity, while the thioether linkage increases metabolic stability compared to oxygen analogs.

Notably, its structural resemblance to mitochondrial permeability transition pore (mPTP) inhibitors, such as those reported in 2018, suggests potential applications in ischemia-reperfusion injury. However, unlike earlier derivatives, the 3,5-dimethylphenyl acetamide moiety introduces steric bulk, which may optimize selectivity for hydrophobic binding pockets in enzymatic targets.

Significance in Heterocyclic Chemistry Research

Spirocyclic systems like 1,4,8-triazaspiro[4.5]decane are pivotal in heterocyclic chemistry due to their synthetic complexity and bioisosteric versatility. The target compound exemplifies three key trends:

  • Spiro-ring functionalization : The 8-methyl group stabilizes the spiro conformation, reducing ring puckering dynamics.
  • Heteroatom integration : Nitrogen atoms at positions 1,4,8 enable hydrogen bonding, while sulfur in the thioacetamide group facilitates redox modulation.
  • Aromatic substitution : The 4-bromophenyl group serves as a halogen bond donor, a feature leveraged in kinase inhibitor design.

Table 2: Structural Features and Implications

Feature Chemical Role Biological Implication
1,4,8-Triazaspiro[4.5]decane Conformational restraint Enhanced target specificity
4-Bromophenyl Halogen bonding Improved binding affinity
Thioacetamide Metabolic stability Prolonged half-life

Current Research Challenges and Opportunities

Challenges :

  • Synthetic complexity : Multi-step routes, such as the three-reaction sequence in the 2019 patent, require stringent control over intermediates.
  • Solubility limitations : The hydrophobic 3,5-dimethylphenyl group may reduce aqueous solubility, complicating formulation.
  • Target identification : Despite structural similarities to mPTP inhibitors, the precise mechanism of action remains unverified.

Opportunities :

  • Methodological advances : Adopting continuous-flow systems could address scalability issues noted in batch synthesis.
  • Structure-activity relationship (SAR) studies : Systematic substitution of the bromophenyl or dimethylphenyl groups may uncover derivatives with enhanced potency.
  • Therapeutic repurposing : Exploration in neurological disorders, leveraging the spirocyclic scaffold’s blood-brain barrier permeability.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-16-12-17(2)14-20(13-16)26-21(30)15-31-23-22(18-4-6-19(25)7-5-18)27-24(28-23)8-10-29(3)11-9-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPDKZVKSXQGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H27BrN4O3SC_{24}H_{27}BrN_{4}O_{3}S, with a molecular weight of approximately 531.47 g/mol. The IUPAC name describes its complex structure involving a spirocyclic core and multiple substituents, which may influence its biological properties .

Antimicrobial Activity

A study on related compounds demonstrated that derivatives containing thiazole and piperazine structures exhibited moderate to good antimicrobial activity against various bacterial strains . Although direct studies on the compound are sparse, its structural analogs have shown promise in this area.

Anticancer Activity

Research into spirocyclic compounds indicates that these structures can possess significant cytotoxic properties against cancer cell lines. For instance, spirocyclic compounds have been synthesized and evaluated for their anticancer activities, showing promising results in inhibiting tumor growth . The triazaspiro structure may similarly confer anticancer properties to the compound.

Case Studies

  • Synthesis and Evaluation : A series of compounds based on spirocyclic structures were synthesized and tested for biological activity. The results indicated that modifications to the spirocyclic core could enhance activity against specific cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies on related thiazole derivatives have suggested potential binding affinities to key biological targets involved in inflammation and cancer progression. Such studies provide insights into how modifications in molecular structure can influence biological activity .

Data Tables

Compound Activity Type Target Reference
2-(Substituted Thiazole)AntimicrobialVarious Bacteria
Spirocyclic Derivative AAnticancerTumor Cells (KB, HepG2)
Thiazole Derivative BAnti-inflammatoryCOX Enzymes

Scientific Research Applications

Biological Activities

The structural features of this compound suggest several biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its spiro structure and the presence of bromine atoms enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy against a range of pathogens. Its thioether group may contribute to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Research has shown that similar compounds with triazaspiro structures possess anti-inflammatory properties. Further studies are needed to confirm these effects for the specific compound .

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds with triazaspiro frameworks:

  • Antitumor Studies : In a study published in a peer-reviewed journal, compounds structurally related to 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide were tested for their anticancer properties using various cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Testing : Another research project focused on evaluating the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting potential for development as antimicrobial agents .

Potential Therapeutic Uses

Given its promising biological activities, this compound could serve as a lead compound in drug development for:

  • Cancer Therapy : As a potential anticancer agent targeting specific tumor types.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Functional Group Potential Reactivity Supporting Evidence
4-Bromophenyl Substituent Electrophilic aromatic substitution (e.g., Suzuki coupling), nucleophilic displacementBromine in aryl groups is typically reactive in cross-coupling reactions
Thioacetamide (-SC(O)NHR) Oxidation to sulfoxide/sulfone, nucleophilic substitution at sulfurThioethers are prone to oxidation and S-alkylation
Spirocyclic Triazaspiro Acid/base-mediated ring-opening, coordination with metalsSpirocyclic amines often exhibit pH-dependent stability
Acetamide (-NHC(O)CH3) Hydrolysis to carboxylic acid, participation in hydrogen bondingAcetamides hydrolyze under acidic/basic conditions

2.1. Substitution at the Bromine Site

  • The 4-bromophenyl group may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to form biaryl derivatives, a common strategy for modifying aryl bromides .

  • Nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, alkoxides) is plausible under catalytic conditions.

2.2. Thioether Oxidation

  • The thioether (-S-) linkage could oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or mCPBA . This would alter electronic properties and solubility.

2.3. Acetamide Hydrolysis

  • Under acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acid (-COOH) and release ammonia. This reaction is critical for prodrug activation in medicinal chemistry .

Synthetic Considerations

  • Spirocyclic Stability : The triazaspiro core may undergo ring-opening in strongly acidic media, forming linear amines or imines.

  • Coordination Chemistry : The nitrogen-rich spirocyclic system could act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .

Research Gaps and Limitations

No experimental data specific to this compound’s reactions were identified in the reviewed sources. The inferences above derive from:

  • Analogous bromophenyl-containing systems .

  • General reactivity of thioethers and acetamides .

  • Spirocyclic amine behavior in related structures .

Recommendations for Future Studies

Reaction Type Proposed Conditions
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C
Thioether OxidationmCPBA (1 eq), CH₂Cl₂, 0°C → RT
Acetamide Hydrolysis6M HCl, reflux, 12h

Comparison with Similar Compounds

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Core Structure : 1,3-diazaspiro[4.5]decane-2,4-dione (a diazaspiro ring with two ketone groups) .
  • Substituents :
    • 4-Bromophenylsulfonyl group at position 3.
    • Methyl group at position 6.
  • Key Differences :
    • The target compound features a triazaspiro ring (three nitrogens) versus a diazaspiro system (two nitrogens).
    • A thioether (-S-) linkage in the target vs. a sulfonyl (-SO₂-) group in the analogue.
  • Implications: The sulfonyl group may enhance solubility but reduce metabolic stability compared to the thioether .

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide

  • Core Structure: Acetamide linked to a phenoxy group .
  • Substituents: 4-Bromo-3,5-dimethylphenoxy group. Hydroxymethylphenyl moiety.
  • Key Differences: Absence of a spirocyclic system; linear structure vs. the target’s triazaspiro core. Phenoxy (-O-) linkage vs. thioether (-S-) in the target.
  • Implications: The phenoxy group may confer different electronic effects, influencing redox properties or binding affinity .

Functional Group and Pharmacophore Analysis

Compound Name Core Structure Key Functional Groups Potential Bioactive Motifs
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene Thioether, bromophenyl, acetamide Spirocyclic system, halogenated aryl
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione Sulfonyl, bromophenyl, ketones Sulfonamide, spirocyclic ketones
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxy-acetamide Phenoxy, hydroxymethyl, bromophenyl Ether linkage, polar hydroxymethyl

Notable Trends:

  • Spirocyclic Systems : Both the target and the diazaspiro analogue utilize spiro architectures, which are prized for conformational restriction and enhanced metabolic stability.
  • Halogenation : The 4-bromophenyl group is conserved across analogues, suggesting its role in hydrophobic interactions or π-stacking in target binding.
  • Linker Diversity: Thioether (target), sulfonyl (diazaspiro analogue), and phenoxy (linear analogue) groups highlight tunability in electronic and steric properties.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of spirocyclic compounds like this requires careful optimization due to steric and electronic constraints. A two-step approach is typical:

  • Step 1 : Construct the spiro[4.5]deca-1,3-diene core via cyclocondensation of a bromophenyl-substituted precursor with a methylated triaza intermediate. Use ammonium persulfate (APS) as a radical initiator for controlled polymerization, as demonstrated in analogous spirocyclic systems .
  • Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution under inert conditions.
    Purity Optimization : Employ high-performance liquid chromatography (HPLC) with Chromolith columns for rapid separation . For reproducibility, use Design of Experiments (DoE) to statistically model reaction parameters (e.g., temperature, stoichiometry) and identify optimal conditions .

Q. How should researchers validate the compound’s structural integrity?

  • X-ray crystallography : Resolve the spirocyclic conformation and confirm substituent positioning, as done for structurally related 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to detect stereochemical anomalies.
  • Mass spectrometry : Use high-resolution LC-MS to verify molecular weight and detect trace impurities (<0.1%) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from assay variability or compound degradation. Mitigation strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., the thioacetamide bond) .
  • Cross-validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

  • Target engagement assays : Use photoaffinity labeling with a radiolabeled analog (e.g., 14C^{14}C-tagged acetamide) to identify binding partners in cellular lysates .
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modifications to the 4-bromophenyl or 3,5-dimethylphenyl groups and test for potency shifts. Tabulate results as:
DerivativeR1_1 ModificationR2_2 ModificationIC50_{50} (nM)
1-H-H120
2-Cl-H45
3-Br-OCH3_3320
  • Computational docking : Map the compound’s interaction with potential targets (e.g., kinases) using AutoDock Vina and validate with mutagenesis .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound (10 mg/kg, IV/oral) to Sprague-Dawley rats and measure plasma half-life via LC-MS/MS. Note the spirocyclic core’s potential for enhanced blood-brain barrier penetration .
  • Toxicity screening : Use Drosophila melanogaster models to assess acute toxicity (LD50_{50}) and genotoxicity (comet assay). For mammalian studies, employ HepG2 cells for hepatotoxicity profiling .

Methodological Considerations

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Transition batch synthesis to continuous-flow systems to improve heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using polarized light microscopy to identify conditions favoring high-purity crystals .

Q. What analytical techniques are critical for detecting degradation products?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, then analyze via UPLC-PDA-MS .
  • Degradant identification : Isolate major degradants (>5%) using preparative HPLC and characterize via 1H^1H-NMR and IR spectroscopy .

Data Interpretation and Reporting

Q. How should researchers contextualize conflicting enzymatic inhibition data?

  • Assay-specific factors : Note differences in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) or co-factor requirements (e.g., NADPH dependency) .
  • Statistical analysis : Apply ANOVA to compare IC50_{50} values across replicates and report confidence intervals (e.g., 95% CI: 28–52 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.